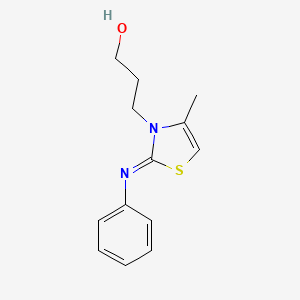

3-(4-Methyl-2-phenylimino-thiazol-3-yl)-propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Methyl-2-phenylimino-thiazol-3-yl)-propan-1-ol is a useful research compound. Its molecular formula is C13H16N2OS and its molecular weight is 248.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(4-Methyl-2-phenylimino-thiazol-3-yl)-propan-1-ol, also referred to as a thiazole derivative, has gained attention in recent years due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

The compound is characterized by the following attributes:

| Property | Details |

|---|---|

| Molecular Formula | C19H20N2OS |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | 3-[4-(4-methylphenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol |

| InChI Key | ICFGAZWLXBLDNE-UHFFFAOYSA-N |

The compound features a thiazole ring which is significant for its biological activity.

Synthesis

The synthesis typically involves the reaction of 4-methylbenzaldehyde with phenyl isothiocyanate, followed by cyclization with 3-chloropropan-1-ol under basic conditions. Common solvents include ethanol or methanol, with sodium hydroxide or potassium carbonate serving as catalysts.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit notable antimicrobial activities. For instance, compounds similar to this compound have been studied for their effectiveness against various bacterial and fungal strains. A study demonstrated that certain thiazole derivatives showed significant activity against Candida albicans and Candida parapsilosis, indicating potential applications in antifungal therapies .

Anti-inflammatory Effects

Thiazole compounds are also recognized for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit key inflammatory pathways, making them candidates for further development in treating inflammatory diseases. For example, derivatives have been tested for their ability to reduce edema in animal models, with some showing efficacy comparable to established anti-inflammatory drugs like indomethacin .

Anticancer Activity

The anticancer potential of thiazole derivatives has been a focal point of research. Compounds have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. The interaction with enzymes such as CYP51 has been highlighted as a mechanism through which these compounds exert their effects .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes involved in metabolic pathways, inhibiting their activity.

- Receptor Modulation : It may alter receptor functions that regulate various physiological processes.

- Cell Cycle Interference : By affecting cell cycle regulators, it can induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activities of thiazole derivatives:

- Antifungal Activity Study : A series of thiazole imines were evaluated for antifungal properties using the EUCAST protocol. Compounds exhibited MIC values comparable to standard antifungal treatments .

- Anti-inflammatory Research : A study assessed the anti-inflammatory effects of synthesized thiazole derivatives in carrageenan-induced edema models, showing significant reductions in paw swelling compared to control groups .

- Anticancer Evaluation : Research on thiazole derivatives indicated promising results in inhibiting tumor growth in various cancer cell lines, suggesting potential as novel anticancer agents .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds, including those similar to 3-(4-Methyl-2-phenylimino-thiazol-3-yl)-propan-1-ol, exhibit significant antimicrobial properties. For instance, compounds with thiazole moieties have been synthesized and tested for their antibacterial activity against various pathogens, demonstrating potential as effective antimicrobial agents .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as an inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This positions it as a candidate for further research in the development of anti-inflammatory drugs .

Pharmaceutical Formulations

Drug Delivery Systems

The incorporation of thiazole-based compounds in drug delivery systems has been explored due to their favorable biocompatibility and biodegradability. For example, formulations utilizing these compounds can enhance the controlled release of therapeutic agents, improving the efficacy and safety profiles of medications .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing various thiazole derivatives revealed that certain compounds exhibited promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring could enhance antimicrobial potency.

| Compound Structure | Activity | Notes |

|---|---|---|

| Thiazole Derivative A | Moderate | Effective against Gram-positive bacteria |

| Thiazole Derivative B | High | Broad-spectrum activity observed |

Case Study 2: Anti-inflammatory Potential

In a molecular docking study aimed at evaluating the anti-inflammatory potential of thiazole derivatives, researchers found that certain modifications led to increased binding affinity to the target enzyme (5-lipoxygenase). The results suggest that further optimization could yield more potent inhibitors.

| Compound | Binding Affinity (kcal/mol) | Inhibition Percentage |

|---|---|---|

| Compound 1 | -43.65 | 70% |

| Compound 2 | -37.56 | 65% |

Analyse Chemischer Reaktionen

Reactions Involving the Hydroxyl Group

The primary alcohol undergoes typical nucleophilic substitutions and esterifications:

Thiazole Ring Modifications

The thiazole ring participates in electrophilic aromatic substitution (EAS) and cycloadditions:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position of the thiazole .

-

Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives, enhancing water solubility .

-

1,3-Dipolar Cycloaddition : Reacts with diazomethane to form pyrazole-fused thiazoles under microwave irradiation .

Imino Group Reactivity

The phenylimino group (-N=Ph) exhibits tautomerism and participates in condensation reactions:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form hydrazones .

-

Tautomerization : Equilibrium between imino (C=N) and enamino (C-NH) forms in polar solvents like DMSO, confirmed by ¹H NMR .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

-

Anticancer analogs : Coupling with quinoxaline sulfides via Mitsunobu reaction (DIAD, PPh₃) .

-

Antimicrobial agents : Reaction with hydrazine hydrate forms hydrazide intermediates, further condensed with aromatic aldehydes .

Stability and Degradation

-

Acidic Hydrolysis : Thiazole ring opens in 6M HCl at 100°C, yielding thiourea and ketone fragments .

-

Photodegradation : UV light (254 nm) induces cis-trans isomerization of the imino group, monitored by HPLC .

Mechanistic Insights from Computational Studies

Density functional theory (DFT) analyses reveal:

Eigenschaften

IUPAC Name |

3-(4-methyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-11-10-17-13(15(11)8-5-9-16)14-12-6-3-2-4-7-12/h2-4,6-7,10,16H,5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDDWXLNLCKODB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NC2=CC=CC=C2)N1CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.